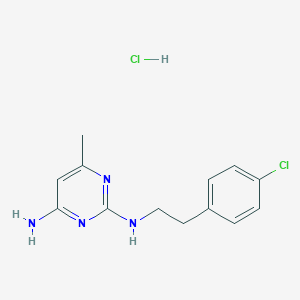![molecular formula C17H15ClN2O B2990323 4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol CAS No. 299420-52-3](/img/structure/B2990323.png)
4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and are essential for generating biologically active structures . Chlorobenzene derivatives are also commonly used in organic chemistry.
Synthesis Analysis
Indole derivatives can be synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol” would depend on its specific structure. Indole itself is a crystalline compound with a specific odor .Applications De Recherche Scientifique
Synthesis and Characterization
- Research focuses on the synthesis and characterization of new compounds, including their electrochemical and genotoxic properties. For example, a study synthesized a new azo-Schiff base and its metal complexes, exploring their structural properties and potential applications (Bal et al., 2014).
Catalytic Applications
- Tetranuclear copper(ii)-Schiff-base complexes have been synthesized and characterized, showing active catalytic properties for the oxidation of cyclohexane and toluene, indicating potential applications in industrial catalysis (Roy & Manassero, 2010).
Corrosion Inhibition
- Schiff bases derived from similar structural frameworks have been studied for their corrosion inhibition properties on mild steel surfaces in acidic solutions, demonstrating their potential in protecting metals against corrosion (Elemike et al., 2017).
Environmental Applications
- Studies on the electrochemical oxidation of organic pollutants, such as 4-chloro-3-methyl phenol, using advanced electrode materials, have implications for the treatment of wastewater and the removal of hazardous substances from the environment (Song et al., 2010).
Antitumor Activity
- Novel compounds, including those containing indole and benzimidazole units, have been synthesized and evaluated for their potential antitumor activity, indicating the relevance of such structures in the development of new anticancer agents (Penthala et al., 2011).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can inhibit or activate certain biological processes . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-[2-(1H-indol-3-yl)ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-6-17(21)13(9-14)10-19-8-7-12-11-20-16-4-2-1-3-15(12)16/h1-6,9-11,20-21H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDECGWOMNGFHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

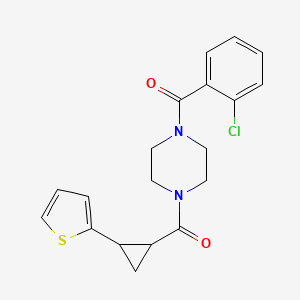
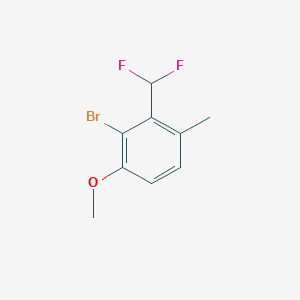
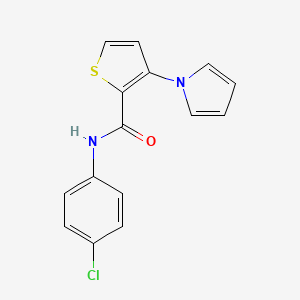
![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)
![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2990248.png)
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)
![(E)-10,13-dimethyl-16-(4-nitrobenzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2990251.png)
![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)
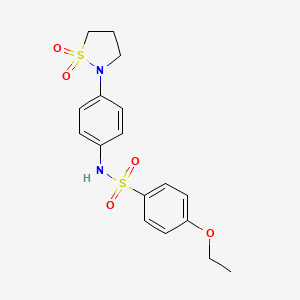
![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)
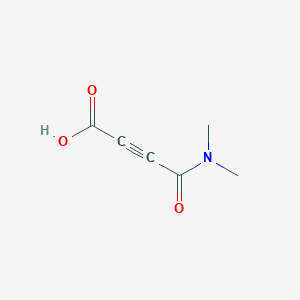
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)
